MitoTEMPOL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MitoTEMPOL is a mitochondria-targeted antioxidant agent . It is used in research and is not for human or veterinary use .

Molecular Structure Analysis

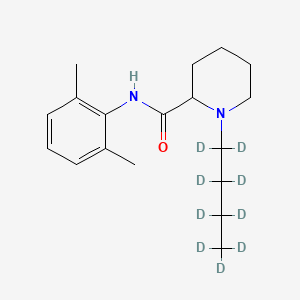

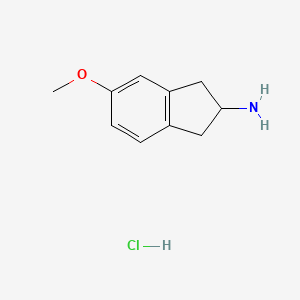

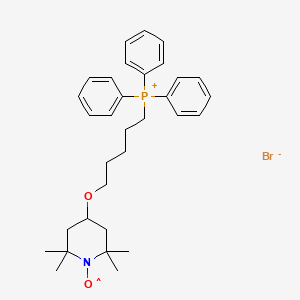

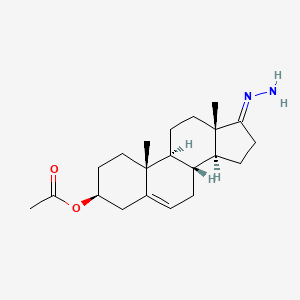

The molecular formula of MitoTEMPOL is C32H42BrNO2P . Its molecular weight is 583.56 . The formal name of MitoTEMPOL is 2,2,6,6-tetramethyl-4-[[5-(triphenylphosphonio)pentyl]oxy]-1-piperidinyloxy, monobromide .

Chemical Reactions Analysis

MitoTEMPOL is known to act as a superoxide dismutase mimetic, reducing mitochondrial O2- to H2O2 . It has been used in studies to reduce sepsis-induced diaphragm dysfunction .

Physical And Chemical Properties Analysis

MitoTEMPOL is a solid compound that is soluble in water to 100 mM . It is also soluble in DMSO to 50 mg/ml . The compound is stable for at least 2 years when stored at -20°C .

Applications De Recherche Scientifique

Inhibition of ROS-Induced Retinal Vascularization

MitoTEMPOL has been found to inhibit ROS (Reactive Oxygen Species)-induced retinal vascularization . This is particularly relevant in the context of diabetic retinopathy, a condition that can lead to retinal malfunction and blindness in adult diabetes patients . The study showed that MitoTEMPOL reduced retinal vascularization pattern and decreased superoxide dismutase gene expression and protein carbonyl, caspase 3, and caspase 9 protein levels .

Modulation of Autophagy and Apoptosis

In the same study, MitoTEMPOL was found to modulate autophagy and apoptosis in a streptozotocin-induced rat model . This suggests that MitoTEMPOL could have potential applications in the treatment of conditions where these cellular processes are disrupted .

Prevention of Sepsis-Induced Diaphragm Dysfunction

MitoTEMPOL has been shown to prevent sepsis-induced diaphragm dysfunction . Sepsis-induced muscle dysfunction is thought to be triggered by excessive mitochondrial free radical generation . MitoTEMPOL, a mitochondrially targeted free radical scavenger, was found to reduce sepsis-induced diaphragm dysfunction .

Mitochondrial Function Improvement

In the context of sepsis, MitoTEMPOL reversed sepsis-mediated reductions in mitochondrial function . This suggests that MitoTEMPOL could be used to improve mitochondrial function in conditions where it is compromised .

Inhibition of Proteolytic Pathways

MitoTEMPOL was found to inhibit the activation of proteolytic pathways in sepsis . This could potentially be useful in the treatment of conditions where excessive protein degradation is a problem .

Preservation of Myosin Heavy Chain Content

In the same study, MitoTEMPOL was found to prevent decreases in myosin heavy chain (MHC) content in sepsis . This suggests that MitoTEMPOL could have applications in the preservation of muscle mass in conditions where it is typically lost .

Mécanisme D'action

Target of Action

MitoTEMPOL is a mitochondria-targeted antioxidant . Its primary targets are the mitochondria, the sub-cellular organelles that play a central role in energy metabolism . It specifically targets the excessive mitochondrial free radical generation, which is often associated with various diseases .

Mode of Action

MitoTEMPOL combines an antioxidant moiety, TEMPOL (also known as 4-hydroxy-TEMPO), with the lipophilic cation triphenylphosphonium. This allows it to pass through lipid bilayers and accumulate in mitochondria . It acts as a free radical scavenger, reducing the production of superoxide radicals within the mitochondria .

Pharmacokinetics

It’s known that mitotempol can be administered both immediately and with a delay (by 6 hours), and in both cases, it effectively prevents sepsis-induced diaphragm weakness .

Result of Action

MitoTEMPOL has been shown to have several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates blood-brain barrier leakage and neuronal damage . It also prevents sepsis-induced diaphragm weakness by reversing sepsis-mediated reductions in mitochondrial function .

Action Environment

The efficacy and stability of MitoTEMPOL can be influenced by various environmental factors. For instance, conditions of oxidative stress, such as those found in sepsis, can enhance the action of MitoTEMPOL . .

Orientations Futures

Propriétés

InChI |

InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZESLTQCMFES-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42BrNO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MitoTEMPOL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)